molecular formula C10H20ClNO2 B13510894 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride

2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride

Cat. No.: B13510894
M. Wt: 221.72 g/mol
InChI Key: HGBLXIXFIXUAJX-UHFFFAOYSA-N
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Description

2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

2-(1-amino-4,4-dimethylcyclohexyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)3-5-10(11,6-4-9)7-8(12)13;/h3-7,11H2,1-2H3,(H,12,13);1H

InChI Key

HGBLXIXFIXUAJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CC(=O)O)N)C.Cl

Origin of Product

United States

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